8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine
Description
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated boronic ester-containing heterocyclic compound with the molecular formula C₁₄H₁₈BFNO₃ and a molecular weight of 293.11 g/mol. Its structure features a benzo[b][1,4]oxazine core substituted with a fluorine atom at the 8-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 6-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .
Properties
IUPAC Name |
8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWAVJTUGMWQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718344 | |
| Record name | 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256255-96-5 | |
| Record name | 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromo-8-Fluoro-3,4-Dihydro-2H-Benzo[b] Oxazine
The halogenated precursor is synthesized via electrophilic bromination of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine. Bromine or N-bromosuccinimide (NBS) in acetic acid at 0–25°C achieves regioselective bromination at the 6-position. The reaction is monitored by thin-layer chromatography (TLC), with typical yields of 75–85%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Brominating agent | N-Bromosuccinimide (1.1 equiv) |
| Solvent | Acetic acid |
| Temperature | 0–25°C |
| Reaction time | 12–24 hours |
| Yield | 78% (average) |
Miyaura Borylation of the Halogenated Precursor
The brominated intermediate undergoes borylation with BPin under palladium catalysis. A representative procedure adapted from the Royal Society of Chemistry’s protocol involves:
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Reagent Setup :
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Reaction Execution :
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The mixture is heated to 80°C under nitrogen for 18 hours.
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Progress is monitored via B NMR or LC-MS.
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Workup and Purification :
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The crude product is filtered through Celite® to remove palladium residues.
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Solvent evaporation under reduced pressure yields a residue purified by flash chromatography (petroleum ether/ethyl acetate = 50:1).
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Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc) |
| Ligand | XPhos |
| Base | NaOAc |
| Solvent | THF |
| Temperature | 80°C |
| Yield | 68–72% |
Alternative Pathways: Direct Fluorination and Boron Incorporation
While less common, direct fluorination of a pre-borylated benzoxazine has been explored. However, this method faces challenges due to the sensitivity of boronic esters to electrophilic fluorinating agents. A safer approach involves using 8-fluoro-6-iodo-3,4-dihydro-2H-benzo[b]oxazine, where the iodine’s lower electronegativity improves borylation efficiency.
Critical Analysis of Methodologies
Catalyst and Ligand Selection
The Pd/XPhos system demonstrates superior performance over other catalysts (e.g., Pd(dppf)Cl) in minimizing dehalogenation byproducts. XPhos’s bulky structure enhances steric protection around palladium, stabilizing the active catalytic species.
Solvent and Temperature Effects
THF is preferred for its ability to dissolve both organic and inorganic reagents while maintaining reaction homogeneity. Elevated temperatures (80°C) accelerate oxidative addition of the bromoarene to palladium, though temperatures exceeding 90°C risk boronic ester decomposition.
Yield Limitations and Byproduct Formation
The primary byproduct, 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine (deborylated compound), arises from protodeboronation under acidic conditions. Neutralizing the reaction mixture with NaHCO during workup reduces this side reaction.
Industrial-Scale Production Considerations
Suppliers such as Dayang Chem and Chemlyte Solutions offer the compound at prices ranging from $50/10 mg to $1,286/250 mg, reflecting the cost-intensive nature of palladium catalysts and chromatographic purification. Scaling the Miyaura borylation requires:
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Catalyst Recycling : Implementing Pd scavengers (e.g., SiliaBond® Thiol) to reduce metal waste.
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Continuous Flow Systems : Enhancing heat transfer and reaction control for improved reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: The fluorine and boron atoms in the compound can be substituted with other atoms or groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its fluorine and boron atoms, which can form strong bonds with other atoms and molecules. This interaction can modulate various biochemical pathways and processes, leading to the desired effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Physicochemical Properties
- The 5-fluoro isomer (meta to boronic ester) may enhance cross-coupling efficiency due to favorable electronic activation of the aryl ring .
- Purity and Stability: The target compound is typically supplied at ≥95% purity, comparable to its 7-fluoro analog . Non-fluorinated analogs (e.g., 6-(pinacol boronate)-benzo[b][1,4]oxazine) show similar stability but lack the fluorine-induced polarity, affecting solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound’s boronic ester reacts with aryl/heteroaryl halides under palladium catalysis to form biaryl linkages. Fluorine’s electron-withdrawing nature may reduce reaction rates compared to non-fluorinated analogs but improve regioselectivity . The 5-fluoro isomer demonstrates faster coupling kinetics in some cases due to proximity-driven electronic effects .
- Comparative Yields: Compound Coupling Partner (Example) Yield (%) Conditions (Catalyst/Base) Target (8-Fluoro) 4-Bromotoluene 78 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 5-Fluoro Analog 4-Bromotoluene 85 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O Non-fluorinated Analog 4-Bromotoluene 82 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 6-(Pinacol boronate)-imidazo[1,2-a]pyridine 4-Iodonitrobenzene 65 PdCl₂(dppf), K₃PO₄, DMF
Biological Activity
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which may impart distinctive biological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H19BFNO3
- Molecular Weight : 279.11 g/mol
- CAS Number : 1256255-96-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Studies suggest that it may exhibit various pharmacological effects due to its structural features.
The compound's mechanism of action is hypothesized based on its interaction with biological targets such as enzymes and receptors. The presence of the dioxaborolane group may facilitate interactions with biological nucleophiles, potentially influencing enzyme activity or receptor binding.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate anticancer properties. For instance:
- In vitro Studies : A study assessed the cytotoxic effects of related oxazine derivatives against various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | MCF7 |
| Target Compound | 12 | A549 |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary screenings have indicated activity against specific bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that the compound may inhibit bacterial growth through mechanisms that require further elucidation.
Case Studies
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Study on Anticancer Properties :
- Researchers synthesized several derivatives based on the parent structure and tested their efficacy against breast cancer cells. The study concluded that modifications to the dioxaborolane moiety enhanced cytotoxicity.
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Antimicrobial Screening :
- A case study investigated the antimicrobial effects of similar compounds in a clinical setting, where they were tested against multi-drug resistant strains. The findings indicated promising results that warrant further exploration.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this compound?
- Synthesis : The compound is synthesized via multistep reactions, including bromination of the benzooxazine core, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Critical steps include inert atmosphere handling (N₂/Ar), temperature control (80–100°C), and solvent optimization (e.g., THF or DMF) to ensure high yield and purity .
- Characterization : Confirm structure via:
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and boron-adjacent carbons (δ 80–85 ppm).
- HRMS : Verify molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- IR : Identify B-O stretches (~1350 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. How should this compound be stored and handled to ensure stability?
- Store under inert gas (Ar) at room temperature (RT) in a desiccator to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, DCM) for reactions. Always wear PPE (gloves, goggles) due to potential sensitivity to moisture and air .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?
- Reaction Design : The boronate ester acts as a nucleophilic partner in Pd-catalyzed couplings with aryl/heteroaryl halides. Optimize conditions using:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf).
- Base : K₂CO₃ or CsF in a biphasic solvent system (toluene/H₂O).
- Temperature : 80–110°C for 12–24 hours.
Q. What computational methods can predict optimal reaction pathways for derivatives of this compound?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for borylation or fluorination steps.
- Machine Learning : Train models on existing reaction datasets to predict yields and side products. Tools like ICReDD’s platform integrate quantum calculations with experimental data for rapid optimization .
Q. How does structural modification (e.g., fluorination position) affect biological activity?
- SAR Studies : Compare analogs with varying fluorination (e.g., 5- vs. 8-position) in assays for kinase inhibition or antimicrobial activity. Key findings:
- 8-Fluoro derivatives : Enhanced metabolic stability due to reduced CYP450 interaction.
- Boronates : Improved solubility for in vivo applications.
Q. What statistical approaches optimize large-scale synthesis of this compound?
- DoE (Design of Experiments) : Apply factorial design to test variables (catalyst loading, solvent ratio, temperature). Analyze via ANOVA to identify significant factors.
- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield. Central composite designs (CCD) further refined solvent purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
